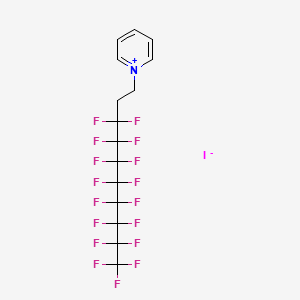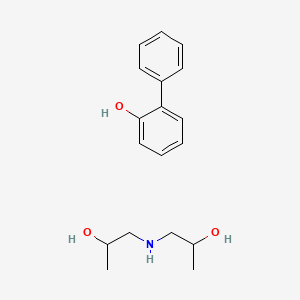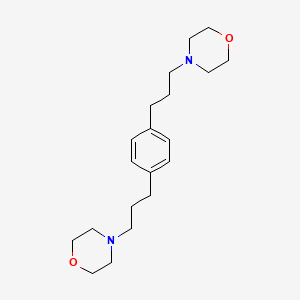
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine: is an organic compound that belongs to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a methoxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine can be synthesized through several synthetic routes. One common method involves the reduction of 5-methoxy-4-methyl-1-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is typically carried out at room temperature and yields the desired amine compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative. This process is conducted under high pressure and temperature conditions using a suitable catalyst, such as palladium on carbon, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce more reduced forms of the compound.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: More reduced naphthalene derivatives.
Substitution: Substituted naphthalenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-5-methoxy-4-methyl-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydro-5-methyl-1-naphthalenamine
- 1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine
- 1,2,3,4-Tetrahydro-5,6-dimethoxy-1-naphthalenamine
Comparison: 1,2,3,4-Tetrahydro-5-methoxy-4-methyl-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring The presence of both methoxy and methyl groups at specific positions imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
52372-98-2 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
5-methoxy-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-6-7-10(13)9-4-3-5-11(14-2)12(8)9/h3-5,8,10H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
HEZIPRLOGSQQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=C1C(=CC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















